Methyl(R)-2-(oxiran-2-yl)acetate
CAS No.:
Cat. No.: VC17474136
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8O3 |
|---|---|
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | methyl 2-[(2R)-oxiran-2-yl]acetate |
| Standard InChI | InChI=1S/C5H8O3/c1-7-5(6)2-4-3-8-4/h4H,2-3H2,1H3/t4-/m1/s1 |
| Standard InChI Key | DQHYBNWZWWGNQB-SCSAIBSYSA-N |
| Isomeric SMILES | COC(=O)C[C@@H]1CO1 |
| Canonical SMILES | COC(=O)CC1CO1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl(R)-2-(oxiran-2-yl)acetate features a strained three-membered epoxide ring fused to an acetate group. The R-configuration at the oxirane’s chiral center confers distinct stereoelectronic properties, influencing its reactivity in ring-opening reactions. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | methyl 2-[(2R)-oxiran-2-yl]acetate |
| Canonical SMILES | COC(=O)CC1CO1 |
| Isomeric SMILES | COC(=O)C[C@@H]1CO1 |
| PubChem CID | 53773585 |
The compound’s stereochemistry is critical for its interactions in enantioselective reactions, as evidenced by its use in synthesizing complex pharmaceutical intermediates .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data confirm its structure. For instance, -NMR reveals signals for the methyl ester ( 3.65 ppm), epoxide protons ( 3.15–3.30 ppm), and acetate methylene groups ( 2.70–2.90 ppm). High-resolution MS exhibits a molecular ion peak at 116.11, consistent with its molecular weight .
Synthetic Methodologies
Epoxidation of Allyl Acetates
A common route involves the epoxidation of methyl 2-(allyl)acetate using peracids like meta-chloroperbenzoic acid (mCPBA). The reaction proceeds via electrophilic addition to the double bond, forming the epoxide with retention of stereochemistry. For chiral synthesis, asymmetric epoxidation catalysts such as Sharpless or Jacobsen systems are employed to achieve high enantiomeric excess (ee > 90%) .
Enzymatic Resolution
Racemic mixtures of methyl-2-(oxiran-2-yl)acetate can be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the (R)-form intact. This method is scalable for industrial applications requiring high optical purity.
Industrial-Scale Production
Patent WO2016170544A1 outlines a multi-step synthesis of a pharmaceutical intermediate incorporating Methyl(R)-2-(oxiran-2-yl)acetate. Key steps include:
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Epoxide Formation: Reaction of methyl 2-(allyl)acetate with mCPBA in dichloromethane at 0°C.
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Chiral Induction: Use of (R)-binol-derived catalysts to favor the R-configuration.
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Purification: Column chromatography with ethyl acetate/cyclohexane eluents yields >98% purity .
Reactivity and Chemical Transformations
Epoxide Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic attack at the less substituted carbon, enabling diverse derivatizations:
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Acid-Catalyzed Hydrolysis: Forms methyl 2-(2,3-dihydroxypropyl)acetate, a diol precursor.
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Amine Addition: Reacts with primary amines to yield β-amino alcohols, intermediates in drug synthesis .
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Organometallic Additions: Grignard reagents open the epoxide, generating tertiary alcohols for polymer synthesis .
Ester Functionalization
The methyl ester participates in transesterification and hydrolysis:
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Transesterification: Catalyzed by Ti(OiPr)₄, yielding ethyl or benzyl esters for tailored solubility.
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Saponification: NaOH/MeOH hydrolysis produces 2-(oxiran-2-yl)acetic acid, a carboxylic acid building block .
Applications in Pharmaceutical and Materials Science
Drug Intermediate Synthesis
Methyl(R)-2-(oxiran-2-yl)acetate is pivotal in synthesizing protease inhibitors and antiviral agents. For example, patent WO2016170544A1 details its use in preparing a hepatitis C virus (HCV) NS3/4A protease inhibitor. The epoxide’s stereochemistry ensures precise spatial orientation in the final drug molecule, enhancing target binding.
Polymer Chemistry
The compound serves as a monomer in epoxy resin production. Ring-opening polymerization with diamines (e.g., ethylenediamine) yields cross-linked polymers with high thermal stability . Applications include coatings, adhesives, and composites.
Chiral Auxiliaries
Its rigid epoxide structure makes it a chiral auxiliary in asymmetric synthesis. For instance, it directs stereoselective alkylation in prostaglandin synthesis, achieving >95% ee.
Biological Activity and Toxicology
Enzyme Inhibition
Future Directions and Challenges
Green Synthesis
Developing catalytic asymmetric epoxidation methods using O₂ or H₂O₂ as oxidants could reduce reliance on stoichiometric peracids, minimizing waste .
Biomedical Applications
Exploring its utility in targeted drug delivery systems, such as epoxy-functionalized nanoparticles, warrants investigation.
Regulatory Considerations
Standardizing purity assays (e.g., chiral HPLC) and toxicity profiling will be critical for pharmaceutical adoption.
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